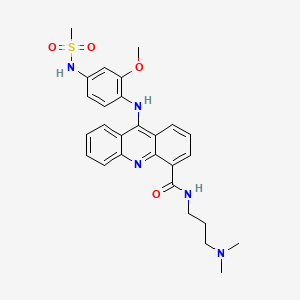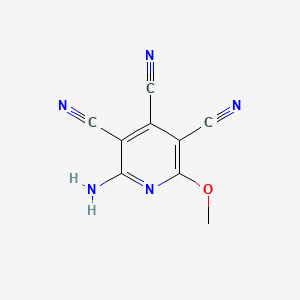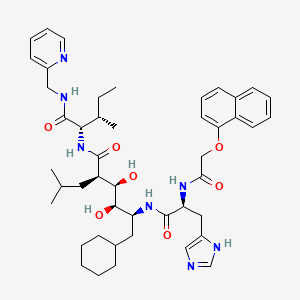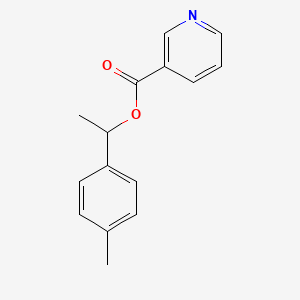
3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester is an organic compound with the molecular formula C15H15NO2. It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is esterified with 1-(4-methylphenyl)ethyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester typically involves the esterification of 3-pyridinecarboxylic acid with 1-(4-methylphenyl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with a suitable solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid.
Reduction: 1-(4-Methylphenyl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-pyridinecarboxylic acid, which can then interact with various enzymes and receptors in biological systems. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid (3-pyridinecarboxylic acid): A well-known compound with similar structural features but different functional groups.
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with the carboxylic acid group in a different position on the pyridine ring.
Picolinic acid (2-pyridinecarboxylic acid): An isomer with the carboxylic acid group at the 2-position.
Uniqueness
3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester is unique due to the presence of the 1-(4-methylphenyl)ethyl ester group, which imparts distinct chemical and physical properties. This ester group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
56614-95-0 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-11-5-7-13(8-6-11)12(2)18-15(17)14-4-3-9-16-10-14/h3-10,12H,1-2H3 |
InChI Key |
VUICSPKQAQGLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)OC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



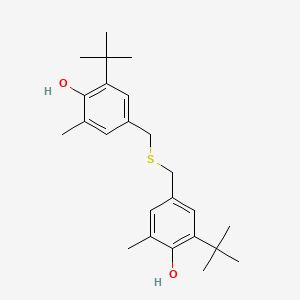

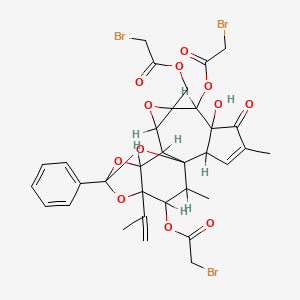
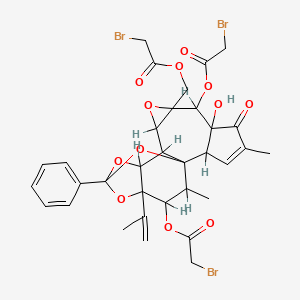
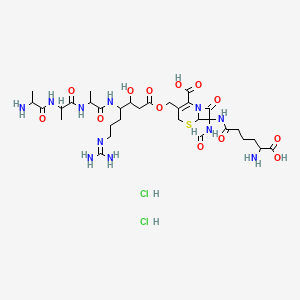
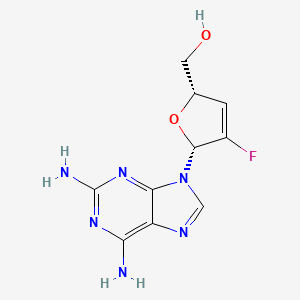
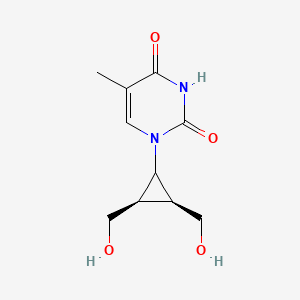
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
